molecular formula C17H19FN2O2 B2632264 Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260743-56-3

Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate

Katalognummer B2632264
CAS-Nummer: 1260743-56-3
Molekulargewicht: 302.349
InChI-Schlüssel: WLPXSEQXHHJGKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate is a compound with potential applications in scientific research due to its unique properties. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in B-cell receptor signaling, and the inhibition of this enzyme has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

TAK-659 has potential applications in various scientific research fields, including cancer research, autoimmune disorders, and immunology. In cancer research, BTK inhibition has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of CLL and MCL.
In autoimmune disorders, BTK inhibition has been shown to have therapeutic potential in diseases such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has been shown to reduce disease severity in preclinical models of autoimmune disorders and is currently being evaluated in clinical trials for the treatment of rheumatoid arthritis.

Wirkmechanismus

TAK-659 is a selective inhibitor of BTK, which is a critical enzyme involved in B-cell receptor signaling. B-cell receptor signaling is essential for the survival and proliferation of B-cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B-cell receptor signaling, which results in the inhibition of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In a study conducted on mice, TAK-659 was found to significantly inhibit the growth of B-cell lymphoma tumors. TAK-659 has also been shown to reduce disease severity in preclinical models of autoimmune disorders. In a study conducted on mice with collagen-induced arthritis, TAK-659 was found to significantly reduce joint inflammation and destruction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its selectivity for BTK. This selectivity reduces the risk of off-target effects and improves the safety profile of the compound. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it challenging to use in some lab experiments. Additionally, TAK-659 has a relatively short half-life, which can limit its effectiveness in some studies.

Zukünftige Richtungen

There are several future directions for the use of TAK-659 in scientific research. One potential direction is the use of TAK-659 in combination with other therapeutic agents for the treatment of B-cell malignancies and autoimmune disorders. Another potential direction is the development of more potent and selective BTK inhibitors. Finally, the use of TAK-659 in the study of B-cell receptor signaling and its role in the immune system could lead to new insights into the pathogenesis of various diseases.

Synthesemethoden

The synthesis of TAK-659 involves a series of chemical reactions starting with the reaction of 2-fluoroaniline with tert-butyl chloroformate to form tert-butyl N-(2-fluorophenyl)carbamate. This intermediate is then reacted with 4-methyl-2-pyridylamine to form TAK-659. The final product is purified using column chromatography to obtain a pure compound.

Eigenschaften

IUPAC Name

tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXSEQXHHJGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757064

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.